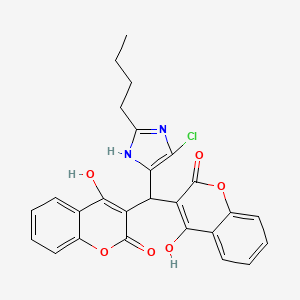

BIHC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H21ClN2O6 |

|---|---|

Molecular Weight |

492.9 g/mol |

IUPAC Name |

3-[(2-butyl-4-chloro-1H-imidazol-5-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C26H21ClN2O6/c1-2-3-12-17-28-21(24(27)29-17)18(19-22(30)13-8-4-6-10-15(13)34-25(19)32)20-23(31)14-9-5-7-11-16(14)35-26(20)33/h4-11,18,30-31H,2-3,12H2,1H3,(H,28,29) |

InChI Key |

YDLKVAMYKVCOFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BiHC Bispecific Antibody

This guide provides a comprehensive technical overview of the BiHC bispecific antibody, a novel immunotherapeutic agent designed for cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document details the core technology, mechanism of action, and experimental data associated with this compound.

Introduction to this compound Bispecific Antibody

This compound, which stands for B ispecific H er2-C D3 antibody, is an IgG-like bispecific antibody engineered to simultaneously target the human epidermal growth factor receptor 2 (HER2) on tumor cells and the CD3 epsilon chain of the T-cell receptor complex on T cells.[1][2] This dual-targeting capability enables this compound to redirect T cells to specifically recognize and eliminate HER2-expressing cancer cells.[1]

The this compound construct is notable for its unique design, which incorporates a single-domain anti-HER2 antibody and a single-chain Fv (scFv) of an anti-CD3 antibody.[1][2] A key feature of the this compound format is the differing molecular weights of its two arms, which simplifies the separation of the desired heterodimeric antibody from homodimers during production.[1][2]

Core Technology and Molecular Engineering

The this compound antibody is constructed using the "knobs-into-holes" (KiH) technology to facilitate the heterodimerization of the two distinct heavy chains.[1] This strategy involves engineering the CH3 domains of the Fc region to create a "knob" on one heavy chain and a corresponding "hole" on the other, promoting the formation of the correct bispecific antibody.[1]

The this compound antibody is composed of two different polypeptide chains:

-

Anti-HER2 Arm: This chain incorporates a single-domain antibody (sdAb or nanobody) that recognizes HER2, fused to an Fc domain containing the "knob" mutation (T366W).[1]

-

Anti-CD3 Arm: This chain consists of a single-chain variable fragment (scFv) derived from the anti-CD3 clone UCHT1, fused to an Fc domain with the "hole" mutations (T366S, L368A, and Y407V).[1]

This design allows for expression in prokaryotic systems, such as Escherichia coli, and subsequent purification.[1][2]

Mechanism of Action: T-Cell Redirection and Tumor Cell Lysis

The primary mechanism of action of this compound is the redirection of cytotoxic T lymphocytes (CTLs) to HER2-positive tumor cells. This process involves the following key steps:

-

Bispecific Binding: The anti-HER2 arm of this compound binds to the HER2 receptor on the surface of cancer cells, while the anti-CD3 arm engages the CD3 component of the T-cell receptor on T cells.[1]

-

Immunological Synapse Formation: This dual binding brings the T cell into close proximity with the tumor cell, forming a cytolytic synapse.

-

T-Cell Activation: The engagement of the CD3 receptor by this compound triggers the activation of the T cell, leading to the release of cytotoxic granules containing perforin and granzymes.

-

Tumor Cell Apoptosis: Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, thereby leading to the targeted killing of the cancer cell.[1]

dot

Caption: Mechanism of action of this compound bispecific antibody.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent T-cell-dependent cytotoxic activity against various HER2-positive cancer cell lines. The cytotoxic effect is dose-dependent and correlates with the level of HER2 expression on the tumor cells.[1]

| Cell Line | HER2 Expression Level | EC50 (ng/mL) |

| SKOV3 | High | ~1 |

| SKBR3 | High | ~1 |

| LS174T | Medium | ~10 |

| MDA-MB-435 | Low | ~100 |

| CHO | Negative | No Cytotoxicity |

Data extrapolated from dose-response curves in Xing et al., 2017.[1]

In Vivo Antitumor Efficacy

In a xenograft mouse model using HER2-positive SKOV3 cells co-injected with human peripheral blood mononuclear cells (PBMCs), this compound treatment resulted in significant tumor growth inhibition.[1] In mice treated with this compound, tumor development was observed in only one out of five mice, with no tumor growth in the remaining four.[1]

| Treatment Group | Tumor Growth |

| SKOV3 cells + PBS | Rapid tumor growth |

| SKOV3 cells + PBMCs + PBS | Modest inhibition of tumor growth |

| SKOV3 cells + PBMCs + this compound | Significant inhibition of tumor growth |

Data summarized from in vivo studies by Xing et al., 2017.[1]

Experimental Protocols

Expression and Purification of this compound

This protocol outlines the general steps for the expression of this compound in E. coli and its subsequent purification.

dot

Caption: Workflow for this compound expression and purification.

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding the anti-HER2 VHH-Fc ("knob") and anti-CD3 scFv-Fc ("hole") polypeptide chains.[1]

-

Expression: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to culture at a reduced temperature (e.g., 25°C) for 16-20 hours.

-

Periplasmic Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a hypertonic buffer to release the periplasmic contents, where the expressed antibody fragments are located.

-

Protein A Affinity Chromatography: Clarify the periplasmic extract by centrifugation and filtration. Load the supernatant onto a Protein A affinity column. Wash the column extensively and elute the bound this compound antibody using a low pH buffer. Neutralize the eluted fractions immediately.

-

Quality Control: Analyze the purified this compound by SDS-PAGE under reducing and non-reducing conditions to confirm the presence of both polypeptide chains and the assembled heterodimer. Confirm the identity of the chains by Western blotting using anti-His and anti-Flag antibodies.[1]

T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol describes a method to assess the cytotoxic potential of this compound in vitro.

dot

Caption: Workflow for the TDCC assay.

Methodology:

-

Cell Preparation:

-

Target Cells: Plate HER2-positive cancer cells (e.g., SKOV3, SKBR3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Effector Cells: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

-

Co-culture:

-

Prepare serial dilutions of the this compound antibody.

-

Add the effector cells (PBMCs) to the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Add the this compound dilutions to the co-culture. Include appropriate controls (target cells alone, target cells with effector cells but no this compound, etc.).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Cytotoxicity Measurement:

-

Quantify cell lysis using a commercially available lactate dehydrogenase (LDH) release assay or a luciferase-based cell viability assay.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the percentage of cytotoxicity against the this compound concentration and determine the EC50 value using non-linear regression analysis.

-

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a humanized mouse model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts.

-

Tumor Engraftment:

-

Subcutaneously co-inject a mixture of HER2-positive tumor cells (e.g., 1 x 10^6 SKOV3 cells) and human PBMCs (e.g., 5 x 10^6 cells) into the flank of the mice.[1]

-

-

Treatment:

-

Once tumors are established, randomize the mice into treatment groups (e.g., PBS control, this compound treatment).

-

Administer this compound intraperitoneally at a predetermined dose and schedule.[1]

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Signaling Pathways

T-Cell Activation Signaling Pathway

The binding of this compound to the CD3 complex on T cells initiates a signaling cascade that leads to T-cell activation and the execution of its cytotoxic functions.

dot

Caption: Simplified T-cell activation signaling pathway.

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways involved in cell proliferation, survival, and differentiation. While this compound's primary mechanism is T-cell redirection, understanding the HER2 pathway is crucial as it is the target on the tumor cell.

dot

References

- 1. This compound, a T-Cell–Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a T-Cell-Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of BiHC Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bispecific Half-Chain (BiHC) Antibodies

Bispecific half-chain (this compound) antibodies represent an innovative class of engineered therapeutic proteins designed to simultaneously engage two different targets. This dual-targeting capability opens up novel therapeutic avenues, particularly in the field of oncology. The core concept behind this compound antibodies, and indeed many T-cell engaging bispecifics, is to redirect the potent cytotoxic activity of the immune system directly to tumor cells.

A prominent example of this technology is a Her2xCD3 this compound antibody. This molecule is engineered to bind to the Human Epidermal Growth factor Receptor 2 (Her2), a well-established tumor-associated antigen overexpressed on various cancer cells, and to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-lymphocytes. This bridging of a T-cell to a tumor cell initiates a signaling cascade that results in the targeted killing of the cancer cell.

Structurally, the this compound antibody is an IgG-like molecule, which confers favorable pharmacokinetic properties, such as a longer serum half-life, compared to smaller bispecific formats. It is composed of two different "half-chains" that heterodimerize to form the final antibody. A key feature of the this compound design is the use of a single-domain antibody (VHH, derived from camelid heavy-chain antibodies) for one antigen-binding arm (e.g., anti-Her2) and a single-chain variable fragment (scFv) for the other (e.g., anti-CD3). To ensure the correct assembly of the two different heavy chains, the "Knobs-into-Holes" technology is often employed in the CH3 domain of the Fc region. This strategy involves steric modifications to the Fc regions of the two heavy chains to promote heterodimerization and reduce the formation of homodimers. The differing molecular weights of the two arms also facilitate purification and characterization of the desired heterodimeric antibody.[1]

Core Mechanism of Action: T-Cell Redirected Cytotoxicity

The primary mechanism of action of a Her2xCD3 this compound antibody is the redirection of T-cells to lyse Her2-expressing tumor cells. This process can be broken down into several key steps:

-

Dual Antigen Binding: The this compound antibody simultaneously binds to a Her2 receptor on the surface of a tumor cell and a CD3 receptor on a T-cell, forming an immunological synapse between the two cells.

-

T-Cell Activation: The engagement of the CD3 complex by the this compound antibody, in the context of being anchored to a tumor cell, mimics the natural activation of the T-cell receptor. This cross-linking of the TCR complex initiates a downstream signaling cascade within the T-cell.

-

Cytotoxic Payload Delivery: Upon activation, the T-cell releases cytotoxic granules containing perforin and granzymes directly at the tumor cell.

-

Tumor Cell Lysis: Perforin forms pores in the tumor cell membrane, allowing granzymes to enter the cell and induce apoptosis (programmed cell death).

-

Serial Killing: A single activated T-cell can serially kill multiple tumor cells, amplifying the anti-tumor effect.

This mechanism is independent of the T-cell's native antigen specificity and does not require peptide antigen presentation by the major histocompatibility complex (MHC) on the tumor cell.

Signaling Pathway

The binding of the anti-CD3 arm of the this compound antibody to the CD3 complex on the T-cell triggers a signaling cascade that is a subset of the signals initiated by physiological TCR engagement.

This compound-mediated T-cell activation signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for Her2xCD3 bispecific antibodies with formats similar to this compound. It is important to note that specific values can vary depending on the exact antibody sequence, format, and experimental conditions.

Table 1: Binding Affinity (KD)

| Antibody Arm | Target | Representative K D (M) | Method |

| Anti-Her2 (VHH) | Her2 | 1 x 10⁻⁹ - 5 x 10⁻⁸ | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |

| Anti-CD3 (scFv) | CD3 | 1 x 10⁻⁹ - 1 x 10⁻⁷ | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |

Table 2: In Vitro Cytotoxicity (EC50)

| Cell Line | Her2 Expression | Representative EC₅₀ (pM) | Effector to Target (E:T) Ratio |

| SKBR3 | High | 5 - 100 | 10:1 |

| SKOV3 | High | 10 - 200 | 10:1 |

| MDA-MB-435 | Low | >1000 | 10:1 |

Table 3: Pharmacokinetics in Mice

| Parameter | Representative Value | Notes |

| Half-life (t₁/₂) | 5 - 10 days | For IgG-like bispecific formats. |

| Clearance (CL) | 0.2 - 0.5 mL/hr/kg | Dependent on format and glycosylation. |

Detailed Experimental Protocols

Antibody Binding Affinity Measurement by Flow Cytometry

This protocol describes the assessment of this compound antibody binding to Her2-positive and Her2-negative cancer cell lines.

Materials:

-

Her2-positive cell lines (e.g., SKBR3, SKOV3)

-

Her2-negative cell line (e.g., MDA-MB-468)

-

This compound antibody

-

Isotype control antibody (human IgG1)

-

Flow Cytometry Staining Buffer (PBS + 2% FBS)

-

PE-conjugated anti-human IgG Fc secondary antibody

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Harvest cells and wash twice with Flow Cytometry Staining Buffer.

-

Resuspend cells to a concentration of 1 x 10⁶ cells/mL in cold staining buffer.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of the this compound antibody and isotype control in staining buffer.

-

Add 50 µL of the diluted antibodies to the respective wells.

-

Incubate on ice for 1 hour.

-

Wash the cells three times with 200 µL of cold staining buffer, centrifuging at 300 x g for 3 minutes between washes.

-

Resuspend the cell pellets in 100 µL of staining buffer containing the PE-conjugated anti-human IgG Fc secondary antibody at the manufacturer's recommended dilution.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells three times with 200 µL of cold staining buffer.

-

Resuspend the final cell pellet in 200 µL of staining buffer.

-

Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) in the PE channel.

-

Analyze the data to determine the EC50 of binding.

Flow cytometry workflow for antibody binding.

In Vitro T-Cell Mediated Cytotoxicity Assay (LDH Release)

This protocol measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged tumor cells as an indicator of cytotoxicity.

Materials:

-

Target tumor cells (e.g., SKBR3, SKOV3)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (effector cells)

-

RPMI-1640 medium with 10% FBS

-

This compound antibody

-

LDH Cytotoxicity Detection Kit

-

96-well flat-bottom plate

Procedure:

-

Plate target cells (5,000 - 10,000 cells/well) in a 96-well plate and incubate overnight.

-

Isolate effector cells (PBMCs or T-cells) from healthy donor blood.

-

Prepare serial dilutions of the this compound antibody in culture medium.

-

Add the effector cells to the wells containing the target cells at the desired Effector to Target (E:T) ratio (e.g., 10:1).

-

Immediately add the diluted this compound antibody to the co-culture wells.

-

Set up control wells:

-

Target cells only (spontaneous release)

-

Target cells with lysis buffer (maximum release)

-

Effector cells only

-

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the this compound antibody in an immunodeficient mouse model.

Materials:

-

NOD/SCID mice (6-8 weeks old)

-

Her2-positive tumor cell line (e.g., SKOV3)

-

Human PBMCs

-

Matrigel

-

This compound antibody

-

Phosphate-Buffered Saline (PBS)

-

Calipers

Procedure:

-

On day 0, subcutaneously inject a mixture of SKOV3 cells (e.g., 5 x 10⁶ cells) and human PBMCs (e.g., 5 x 10⁶ cells) in a 1:1 ratio with Matrigel into the flank of each mouse.

-

Randomize the mice into treatment groups (e.g., n=5-8 per group):

-

Vehicle control (PBS)

-

This compound antibody (at various doses)

-

-

Administer the this compound antibody or vehicle control via intraperitoneal or intravenous injection starting on a designated day post-tumor cell injection (e.g., day 7).

-

Continue treatment at a specified frequency (e.g., twice weekly).

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

In vivo xenograft model workflow.

Conclusion

This compound antibodies represent a promising immunotherapeutic approach for the treatment of Her2-positive cancers. Their unique structural design facilitates manufacturing and purification, while their mechanism of action allows for the potent and specific redirection of T-cells to kill tumor cells. The preclinical data for similar Her2xCD3 bispecific antibodies demonstrate high potency in vitro and significant anti-tumor efficacy in vivo. Further clinical development of this compound antibodies is warranted to fully evaluate their therapeutic potential.

References

Technical Whitepaper: Anti-HER2 x Anti-CD3 Single-Domain Antibody Fusion Proteins for Cancer Immunotherapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bispecific antibodies that redirect T-cells to eliminate tumor cells represent a promising frontier in oncology. This document provides a detailed technical overview of a specific construct: a fusion protein utilizing single-domain antibodies (sdAbs or Nanobodies) to target the Human Epidermal Growth Factor Receptor 2 (HER2) on tumor cells and the CD3 epsilon chain of the T-cell receptor complex. This design leverages the unique properties of sdAbs—small size, high stability, and specificity—to create a potent therapeutic candidate. We will cover the core mechanism of action, present key preclinical data in a structured format, detail essential experimental protocols, and visualize critical pathways and workflows.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-validated tumor-associated antigen. Its overexpression, particularly in breast and gastric cancers, is linked to aggressive disease and poor prognosis[1][2]. The CD3 complex, on the other hand, is a crucial component of the T-cell receptor (TCR) and is a universal target for initiating T-cell activation[3][4].

The fusion of anti-HER2 and anti-CD3 binding domains into a single molecule creates a T-cell engaging (TCE) therapeutic. This construct physically bridges a T-cell and a HER2-expressing cancer cell, inducing the formation of a cytolytic synapse. This action triggers T-cell activation and subsequent killing of the tumor cell, independent of the T-cell's native antigen specificity[4][5]. The use of single-domain antibodies, derived from the heavy-chain-only antibodies of camelids, offers advantages in manufacturing, stability, and potentially tissue penetration compared to conventional antibody fragments[6][7].

Mechanism of Action

The anti-HER2 x anti-CD3 sdAb fusion protein operates by redirecting the cytotoxic activity of T-lymphocytes against HER2-positive tumor cells. The mechanism involves a sequence of events:

-

Bridging: The bispecific molecule simultaneously binds to HER2 on the surface of a cancer cell and CD3 on a T-cell, forcing the two cells into close proximity.

-

Synapse Formation: This enforced proximity facilitates the formation of an immunological synapse.

-

T-Cell Activation: Engagement of the CD3 complex triggers a downstream signaling cascade within the T-cell, leading to its activation.

-

Cytotoxicity: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell[2]. They also secrete pro-inflammatory cytokines like IFN-γ and TNF-α, which further contribute to the anti-tumor immune response.

Caption: Mechanism of T-cell redirection by the bispecific sdAb fusion protein.

Preclinical Data Summary

The following tables summarize representative quantitative data from preclinical studies on similar anti-HER2/CD3 bispecific constructs. Affinity and potency can be modulated by engineering the binding domains[1][3].

Table 1: Binding Affinity and Kinetics Binding characteristics measured by Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).

| Construct Variant | Target | K_on (1/Ms) | K_off (1/s) | K_D (nM) | Reference |

| sdAb-HER2-A | Human HER2 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 | [6][7] |

| sdAb-HER2-B | Human HER2 | 3.4 x 10^5 | 8.0 x 10^-4 | 2.35 | [7] |

| sdAb-CD3-X | Human CD3ε | 5.0 x 10^4 | 3.5 x 10^-3 | 70 | [8] |

| sdAb-CD3-Y | Human CD3ε | 7.2 x 10^5 | 1.5 x 10^-2 | 20.8 | [3][9] |

Table 2: In Vitro T-Cell Mediated Cytotoxicity Potency measured by lactate dehydrogenase (LDH) or luminescence-based cell viability assays.

| Target Cell Line | HER2 Expression | Effector:Target (E:T) Ratio | EC50 (pM) | Max Lysis (%) | Reference |

| SKBR3 | High (+++) | 10:1 | 0.89 | > 90% | [10][11] |

| NCI-N87 | High (+++) | 10:1 | 1.5 | > 85% | [7] |

| MCF7 | Low (+) | 10:1 | 150 | ~40% | [11] |

| CHO (HER2 neg) | Negative (-) | 10:1 | > 10,000 | < 5% | [2] |

Table 3: In Vitro T-Cell Activation & Cytokine Release Cytokine levels in co-culture supernatant measured by ELISA after 48 hours.

| Target Cell Line | Construct Conc. (nM) | IFN-γ (pg/mL) | TNF-α (pg/mL) | Reference |

| SKBR3 | 1 | 2500 ± 310 | 1200 ± 150 | [2] |

| NCI-N87 | 1 | 2200 ± 250 | 1050 ± 120 | [2] |

| CHO (HER2 neg) | 1 | < 50 | < 30 | [2] |

| T-cells only | 1 | < 50 | < 30 | [2] |

Key Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of these complex biologics.

Protein Expression and Purification

This protocol outlines a common method for producing bispecific antibodies in a mammalian expression system.[12]

-

Construct Design & Cloning: Synthesize DNA encoding the anti-HER2 sdAb, a flexible linker (e.g., (G4S)3), the anti-CD3 sdAb, and a C-terminal His-tag. Clone this construct into a mammalian expression vector suitable for transient transfection, such as pTT5.[12]

-

Cell Culture & Transfection: Culture HEK 293-6E cells in a suitable serum-free medium to a density of 2.0 x 10^6 cells/mL. Co-transfect the cells with the expression vector using a transfection reagent like PEI (polyethylenimine).[12]

-

Expression: Grow the transfected cells for 5-7 days at 37°C with 5% CO2.

-

Harvesting & Clarification: Pellet the cells by centrifugation (e.g., 4000 x g for 20 min). Collect the supernatant and clarify it by passing it through a 0.22 µm filter.

-

Purification:

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) column. Wash with a buffer containing 20 mM imidazole to remove non-specific binders. Elute the fusion protein with a high-concentration imidazole buffer (e.g., 250-500 mM).

-

Size Exclusion Chromatography (SEC): Further purify the eluted protein and perform a buffer exchange into PBS using an SEC column (e.g., Superdex 200) to remove aggregates and impurities.[12][13]

-

-

Quality Control: Assess purity and integrity using SDS-PAGE and analytical SEC. Determine protein concentration via A280 measurement.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of the bispecific antibody to induce T-cell-mediated killing of target cells.[10][14][15]

-

Cell Preparation:

-

Target Cells: Plate HER2-positive target cells (e.g., SKBR3) and HER2-negative control cells (e.g., CHO) in a 96-well flat-bottom plate at 1 x 10^4 cells/well and allow them to adhere overnight.[14]

-

Effector Cells: Isolate human Pan T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.[15]

-

-

Assay Setup:

-

Prepare serial dilutions of the anti-HER2 x anti-CD3 sdAb fusion protein in assay medium (e.g., RPMI + 10% FBS).

-

Remove the culture medium from the target cells.

-

Add the effector T-cells to the wells at a desired Effector:Target (E:T) ratio, typically 10:1.[10][14]

-

Add the bispecific antibody dilutions to the co-culture. Include controls: target cells only, target cells + T-cells (no antibody), and a maximum lysis control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10][14]

-

Measurement of Cytotoxicity:

-

LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available colorimetric assay kit.

-

Luminescence-Based Assay: Alternatively, use a kit like CellTiter-Glo® which measures ATP levels as an indicator of cell viability.[10][14]

-

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release). Plot the results to determine the EC50 value.

Signaling Pathways and Workflows

T-Cell Activation Signaling Cascade

Engagement of the CD3 complex by the bispecific antibody initiates a signaling cascade that mimics natural TCR activation, leading to cytokine production and cytotoxicity.

Caption: Simplified T-Cell activation signaling pathway via CD3 engagement.

HER2 Signaling Pathway

The anti-HER2 moiety of the fusion protein primarily serves a targeting function. However, binding to HER2 can influence its native signaling. HER2 activation, typically through heterodimerization with other ErbB family members like HER3, activates two major downstream pathways: the PI3K-AKT pathway (promoting survival) and the RAS-MAPK pathway (promoting proliferation).[16][17][18][19]

Caption: Overview of key HER2 downstream signaling pathways.

Preclinical Development Workflow

The development and evaluation of an anti-HER2 x anti-CD3 sdAb fusion protein follows a structured preclinical workflow.

Caption: High-level preclinical development and validation workflow.

Conclusion and Future Directions

Anti-HER2 x anti-CD3 single-domain antibody fusion proteins represent a potent and adaptable platform for cancer immunotherapy. The preclinical data strongly support their mechanism of action, demonstrating specific and powerful T-cell-mediated cytotoxicity against HER2-positive cancer cells. Key advantages include their modular design, high stability, and specificity. Future work will focus on optimizing binding affinities to maximize the therapeutic window—balancing potent on-tumor activity with minimal on-target, off-tumor toxicity[1][3]. Further engineering of the construct format and dosing strategies will be crucial for successful clinical translation.

References

- 1. Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fynomer-antibody fusions targeting HER2 and CD3 for selective killing of HER2 overexpressing tumor cells. - ASCO [asco.org]

- 5. A novel asymmetrical anti-HER2/CD3 bispecific antibody exhibits potent cytotoxicity for HER2-positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical screening of anti-HER2 nanobodies for molecular imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A novel nanobody-based HER2-targeting antibody exhibits potent synergistic antitumor efficacy in trastuzumab-resistant cancer cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bispecific antibody construction and characterization. [bio-protocol.org]

- 14. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]

- 15. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]

- 16. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

The Ascendancy of IgG-like Bispecific Antibodies: A Technical Guide to Their Core Advantages

For Researchers, Scientists, and Drug Development Professionals

The field of antibody engineering has witnessed a paradigm shift with the advent of bispecific antibodies (bsAbs), molecules capable of simultaneously engaging two distinct targets. Among the diverse array of bsAb formats, those retaining an Immunoglobulin G (IgG)-like structure have garnered significant attention for their favorable therapeutic properties. This technical guide delves into the core advantages of IgG-like bispecific antibodies, offering a comprehensive overview of their mechanisms of action, quantitative attributes, and the experimental methodologies pivotal to their development and characterization.

Fundamental Advantages of the IgG-like Architecture

IgG-like bispecific antibodies represent a significant advancement in therapeutic antibody engineering, offering the ability to simultaneously target two distinct antigens.[1] This dual-targeting capability enhances therapeutic efficacy, especially in complex diseases like cancer.[1] Unlike smaller, fragment-based bispecific formats, IgG-like bsAbs retain the crystallizable fragment (Fc) region, which imparts several key advantages:

-

Extended Serum Half-Life: The Fc region facilitates interaction with the neonatal Fc receptor (FcRn), a mechanism that rescues the antibody from degradation and significantly prolongs its circulation time in the body.[1][2][3][4][5] This extended half-life often translates to less frequent dosing for patients.

-

Effector Functions: The Fc domain can engage with Fc receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement can trigger potent anti-tumor responses, including Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4][5] The Fc region can also activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC).[3][4][5]

-

Improved Solubility and Stability: The IgG scaffold generally confers good solubility and stability, which are critical properties for manufacturability and formulation of therapeutic proteins.[5][6][7][8]

-

Established Manufacturing Processes: The production and purification of IgG-like molecules can leverage the well-established and optimized platforms developed for conventional monoclonal antibodies, potentially streamlining the manufacturing process.[9][10][11][12][13]

Mechanisms of Action: Expanding Therapeutic Possibilities

The dual-targeting nature of IgG-like bispecific antibodies unlocks a range of novel therapeutic mechanisms that are often unachievable with monospecific antibodies or combinations thereof.

-

Redirecting Immune Cells to Tumors: A primary application is the recruitment of cytotoxic immune cells, most notably T-cells, to the tumor microenvironment.[14] One arm of the bsAb binds to a tumor-associated antigen (TAA), while the other engages a surface receptor on an immune cell, such as CD3 on T-cells.[14] This forced proximity induces the formation of a cytolytic synapse, leading to potent, tumor-specific killing.[14]

-

Blocking Dual Signaling Pathways: Cancer cells often rely on redundant or compensatory signaling pathways to drive their growth and survival. IgG-like bsAbs can simultaneously block two distinct signaling pathways, thereby mitigating the risk of treatment resistance.[4][13][15][16][17] For instance, co-targeting different receptor tyrosine kinases (RTKs) like EGFR and HER3 can lead to a more profound and durable inhibition of tumor growth.[14][15]

-

Enhanced Receptor Crosslinking: By binding to two epitopes on the same or different receptors on the cell surface, bispecific antibodies can induce receptor clustering and internalization, leading to enhanced downstream signaling inhibition compared to monospecific antibodies.[16]

-

Mimicking Natural Proteins: In non-oncology settings, IgG-like bsAbs can be engineered to mimic the function of natural proteins. A notable example is Emicizumab, which bridges activated factor IX and factor X to restore the function of the missing factor VIII in hemophilia A patients.[14][18]

Quantitative Data on IgG-like Bispecific Antibodies

The performance of IgG-like bispecific antibodies is quantitatively assessed through various biophysical and in vivo studies. The following tables summarize representative data for different formats.

Table 1: Pharmacokinetic Properties of Selected IgG-like Bispecific Antibodies

| Bispecific Antibody Format | Target(s) | Clearance (mL/day/kg) | Half-life (days) | Species |

| IgG-scFv A | Soluble Ligands | 11.8 | - | Cynomolgus Monkey |

| IgG-scFv B | Soluble Ligands | 4.3 | - | Cynomolgus Monkey |

| IgG-scFv C | Soluble Ligands | 63.8 | - | Cynomolgus Monkey |

| IgG-ECD | Not Specified | > 0.5 mL/hr/kg | Shorter than mAb | Cynomolgus Monkey |

| IgG-scFv | Not Specified | > 0.5 mL/hr/kg | Shorter than mAb | Cynomolgus Monkey |

Data compiled from multiple sources.[2][19]

Table 2: In Vivo Efficacy of Representative IgG-like Bispecific Antibodies

| Bispecific Antibody | Model | Dosage | Outcome |

| bsIgG1-N297Q-CD3xHER2 | AU565 Xenograft | 0.05 - 0.5 mg/kg | Inhibition of tumor growth |

| BIIB4-5scFv | Tumor Xenograft | Not Specified | Superior tumor growth inhibition compared to parental mAbs |

| MG1122-A/B | AsPC-1 or H226 Xenograft | 3 mg/kg twice a week | Significant tumor regression |

Data compiled from multiple sources.[5][6][8]

Key Experimental Protocols

The development and validation of IgG-like bispecific antibodies rely on a suite of well-defined experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Objective: To determine the binding affinity (K_D), association rate (k_on), and dissociation rate (k_off) of the bispecific antibody to its two target antigens.

Methodology:

-

Sensor Chip Preparation: Immobilize one of the target antigens (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of the bispecific antibody (analyte) in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the bispecific antibody over the ligand-immobilized and reference flow cells. The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time.

-

Dissociation Measurement: After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the antibody from the antigen.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

-

Dual-Target Binding Analysis: To confirm simultaneous binding, a sequential binding experiment can be performed. The bispecific antibody is first captured on a surface immobilized with the first antigen, followed by the injection of the second antigen.

In Vitro Cytotoxicity Assay (LDH Release Assay)

Objective: To quantify the ability of an immune-cell-engaging bispecific antibody to induce target cell lysis.

Methodology:

-

Cell Preparation:

-

Target Cells: Culture the target tumor cells that express the specific TAA.

-

Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) or a specific subset, such as T-cells, from healthy donors.

-

-

Assay Setup:

-

Plate the target cells in a 96-well plate.

-

Add the effector cells at a predetermined effector-to-target (E:T) ratio.

-

Add serial dilutions of the bispecific antibody or control antibodies.

-

Include control wells for spontaneous LDH release (cells with media only) and maximum LDH release (cells lysed with a detergent).

-

-

Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C.

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the LDH reaction mixture, which contains a substrate that is converted to a colored formazan product by the released LDH.

-

Incubate at room temperature, protected from light.

-

Add a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

In Vivo Xenograft Mouse Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of the IgG-like bispecific antibody in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) that can accept human tumor xenografts and, if applicable, human immune cells.

-

Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into the flanks of the mice.

-

Immune Cell Reconstitution (for immune cell engagers): If the mechanism of action involves immune cell recruitment, co-inject human PBMCs or T-cells with the tumor cells, or inject them intravenously after tumor establishment.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the bispecific antibody, control antibody, or vehicle according to the desired dosing schedule and route (e.g., intraperitoneally or intravenously).

-

Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals. Body weight should also be monitored as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the bispecific antibody compared to the control groups.

Visualizing Key Pathways and Workflows

Signaling Pathway: Dual Blockade of EGFR and HER3

Caption: Dual blockade of EGFR and HER3 signaling by an IgG-like bispecific antibody.

Mechanism of Action: T-Cell Redirection to a Tumor Cell

Caption: T-cell redirection to a tumor cell mediated by a bispecific antibody.

Experimental Workflow: Bispecific Antibody Development

Caption: A typical experimental workflow for IgG-like bispecific antibody development.

Conclusion

IgG-like bispecific antibodies represent a versatile and powerful class of therapeutic agents that build upon the successes of monoclonal antibody therapy while offering novel mechanisms of action. Their inherent advantages, including extended half-life, retained effector functions, and the ability to engage in dual-targeting strategies, position them at the forefront of next-generation biologics. The continued refinement of engineering strategies and a deeper understanding of their complex biology, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of more effective and safer treatments for a wide range of diseases.

References

- 1. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring molecular determinants and pharmacokinetic properties of IgG1-scFv bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiTE® Xenograft Protocol [protocols.io]

- 4. Bispecific antibodies: unleashing a new era in oncology treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable IgG-like Bispecific Antibodies Directed toward the Type I Insulin-like Growth Factor Receptor Demonstrate Enhanced Ligand Blockade and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and analysis of scFv-IgG bispecific antibody size variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. General strategies for IgG-like bispecific antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of Bispecific Antibodies: 6 steps from Design to Manufacturing | evitria [evitria.com]

- 12. Advances in Purification Process of IgG-like Bispecific Antibodies [cjph.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. Engineering IgG-Like Bispecific Antibodies—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Latest Advances and Applications of Bispecific Antibodies in Cancer Treatment [synapse.patsnap.com]

- 18. Discovery and development of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Expression of Bispecific Half-Chain (BiHC) Antibodies in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibodies (bsAbs) represent a rapidly growing class of biotherapeutics capable of binding to two different epitopes, thereby enabling novel mechanisms of action such as redirecting immune cells to tumor targets. The production of these complex molecules can be challenging. Escherichia coli (E. coli) offers a rapid, scalable, and cost-effective platform for the production of non-glycosylated antibody fragments and certain formats of bispecific antibodies, such as those based on single-chain variable fragments (scFv). This document provides a detailed protocol for the expression of a generic bispecific half-chain (BiHC) antibody in E. coli, along with application notes discussing optimization strategies and potential challenges.

Data Presentation

The expression yield and purity of bispecific antibodies in E. coli are highly dependent on the specific format, expression strategy, and cultivation conditions. Below is a summary of reported quantitative data for various bispecific antibody formats expressed in E. coli.

| This compound Format | E. coli Strain | Expression Compartment | Yield | Purity | Reference |

| scFv-scFv (BiTE-like) | Rosetta (DE3) | Periplasm | ~8% of total protein | >80% | [1] |

| scFv-scFv (BiTE-like) | BL21 (DE3) | Periplasm | 100 mg/L | Not Specified | [2] |

| Diabody | TG1 | Periplasm | 0.5 - 3 mg/L | >90% | [3] |

| IgG-like (Knobs-into-Holes) | W3110 derivative | Periplasm (coculture) | 39 - 850 mg/L | Not Specified | [2] |

| CD3-S-Fab | BL21(DE3) | Secreted to medium | 0.6 mg / 200 mL | Not Specified | |

| scFv-Fc | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Experimental Workflow

The overall workflow for the expression of a this compound in E. coli involves several key stages, from gene synthesis and cloning to final protein characterization.

References

- 1. Expression and Purification of a Bispecific Antibody against CD16 and Hemagglutinin Neuraminidase (HN) in E. Coli for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full-length recombinant antibodies from Escherichia coli: production, characterization, effector function (Fc) engineering, and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

Application Notes and Protocols for the Purification of Bispecific Heavy Chain (BiHC) Antibodies Using Protein A Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibodies (bsAbs) represent a promising class of biotherapeutics due to their ability to simultaneously engage two different epitopes, leading to novel mechanisms of action.[1] The purification of these complex molecules, however, presents unique challenges, primarily due to the presence of product-related impurities such as homodimers and half-antibodies.[2][3][4] Protein A affinity chromatography, a well-established platform for monoclonal antibody (mAb) purification, is a cornerstone in bsAb purification strategies.[2] This application note provides a detailed overview and protocol for the purification of bispecific heavy chain (BiHC) antibodies using Protein A affinity chromatography, focusing on strategies to separate the desired heterodimeric product from contaminants.

The principle often relies on engineering one of the heavy chains to have a modified or ablated Fc region for Protein A binding.[1] This creates a differential affinity between the heterodimer (one binding Fc region), the parental homodimer (two binding Fc regions), and the non-binding homodimer, allowing for their separation through selective elution.[1]

Key Challenges in this compound Purification

The primary challenge in purifying this compound antibodies is the removal of closely related impurities. These include:

-

Homodimers: Unwanted pairings of identical heavy chains.[1][5]

-

Half-antibodies and Fragments: Incompletely assembled antibody fragments.[3][6]

-

Aggregates: Both product- and process-related aggregates can form, impacting product stability and efficacy.[3][7]

-

Process-Related Impurities: Host cell proteins (HCPs) and DNA from the expression system.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for this compound purification using Protein A affinity chromatography and the underlying principle of separation.

Caption: General workflow for this compound purification.

Caption: Principle of selective elution in this compound purification.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Protein A Affinity Resin | e.g., MabSelect SuRe, MabSelect PrismA (Cytiva) | Chromatography Grade |

| Chromatography Column | Various | Sized according to resin volume |

| Chromatography System | e.g., ÄKTA (Cytiva) | N/A |

| Binding/Equilibration Buffer | In-house preparation | ACS Grade or higher |

| Wash Buffer | In-house preparation | ACS Grade or higher |

| Elution Buffer | In-house preparation | ACS Grade or higher |

| Neutralization Buffer | In-house preparation | ACS Grade or higher |

| Regeneration Solution | In-house preparation | ACS Grade or higher |

| Clarified Cell Culture Supernatant | N/A | N/A |

| pH Meter and Conductivity Meter | Various | Calibrated |

| 0.22 µm Filters | Various | Sterile |

Buffer and Solution Preparation

-

Binding/Equilibration Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4

-

Wash Buffer 1 (optional intermediate wash): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.2-7.4

-

Wash Buffer 2: Same as Binding/Equilibration Buffer

-

Elution Buffer (for pH gradient or step elution): 100 mM Glycine or Citrate, pH adjusted to a range of 5.0 to 3.0. The precise pH will need to be optimized for the specific this compound.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0

-

Regeneration Solution: 0.1 - 0.5 M NaOH

Detailed Experimental Protocol

This protocol provides a general framework for the purification of a this compound antibody where one heavy chain has ablated Protein A binding. Optimization of pH, salt concentration, and gradient slope is critical for each specific this compound molecule.

1. Column Packing and System Preparation

-

Pack the Protein A affinity resin in a suitable column according to the manufacturer's instructions.

-

Sanitize and prepare the chromatography system.

2. Equilibration

-

Equilibrate the column with at least 5 column volumes (CVs) of Binding/Equilibration Buffer.

-

Monitor the pH and conductivity of the column effluent to ensure they match the buffer.

3. Sample Loading

-

Load the clarified and filtered cell culture supernatant onto the column. The flow rate should be optimized to allow for sufficient residence time for binding.

-

Collect the flow-through fraction for analysis of any unbound product (typically the non-binding homodimer).

4. Wash Steps

-

Wash the column with 5-10 CVs of Binding/Equilibration Buffer to remove non-specifically bound impurities.

-

An optional intermediate wash with a higher salt concentration (Wash Buffer 1) can be included to disrupt weaker ionic interactions.

-

Follow with a final wash (Wash Buffer 2) to reduce the salt concentration before elution.

5. Elution

This is the critical step for separating the heterodimer from the high-affinity homodimer. A pH gradient is often employed for optimal resolution.

-

Initiate a linear pH gradient from pH 5.0 down to pH 3.0 over 10-20 CVs using the Elution Buffer.

-

Collect fractions throughout the gradient. The this compound heterodimer is expected to elute at an intermediate pH, before the tightly bound homodimer.

-

Alternatively, a step elution can be used if the optimal elution pH for the this compound and the homodimer are well-defined.

6. Neutralization

-

Immediately neutralize the collected fractions containing the eluted this compound by adding a predetermined volume of Neutralization Buffer to raise the pH to a physiological range (pH 7.0-7.5). This is crucial to prevent acid-induced aggregation.

7. Regeneration and Storage

-

Strip any remaining bound protein (e.g., the high-affinity homodimer) from the column using a low pH buffer (e.g., pH 2.5-3.0).

-

Regenerate the column by washing with several CVs of Regeneration Solution (e.g., 0.1 M NaOH), followed by a rinse with water for injection (WFI) or a suitable storage solution (e.g., 20% ethanol).

8. Analysis of Fractions

-

Analyze the collected fractions (flow-through, washes, and elution fractions) using SDS-PAGE (under non-reducing and reducing conditions) and Size Exclusion Chromatography (SEC-HPLC) to assess purity and identify the fractions containing the purified this compound.

Data Presentation and Expected Results

The success of the purification is evaluated based on purity, yield, and recovery. The goal is to achieve high purity of the monomeric this compound while maximizing the yield.

Table 1: Summary of Purification Performance

| Purification Step | Purity (SEC-HPLC, Monomer %) | Yield (%) | Recovery (%) |

| Initial Capture (Protein A) | > 90% | > 85% | > 90% |

| Polishing Step 1 (e.g., IEX) | > 95% | > 90% | > 85% |

| Polishing Step 2 (e.g., HIC) | > 99% | > 95% | > 80% |

Note: The values presented are typical targets and may vary depending on the specific this compound and the overall process. The development of a one-step purification process has been shown to achieve >90% purity and >85% yield in some cases.[6]

Table 2: Example Elution Profile and Fraction Analysis

| Fraction Number | Elution pH | Predominant Species (Expected) | Monomer Purity (%) |

| FT | 7.4 | Non-binding Homodimer (Fc/Fc) | N/A |

| E1-E3 | 4.5 - 4.0 | Heterodimer (this compound) | 92 |

| E4-E6 | 3.8 - 3.5 | Heterodimer (this compound) | 95 |

| E7-E9 | 3.4 - 3.2 | Mixture | 75 |

| Strip | < 3.0 | Binding Homodimer (Fc/Fc) | N/A |

Optimization Strategies

-

Resin Selection: Different Protein A resins (e.g., MabSelect PrismA, MabSelect SuRe) offer varying binding capacities and elution profiles.[5][6] For BiHCs where one arm contains a VH3 domain, specialized resins like MabSelect VH3 can be employed for selective capture.[8][9]

-

Elution Conditions: Fine-tuning the pH gradient slope and the composition of the elution buffer (e.g., addition of salts like CaCl2 or MgCl2) can significantly improve the resolution between the heterodimer and homodimer.[10]

-

Wash Steps: An intermediate wash step can be critical for achieving high purity.[5]

-

Polishing Steps: Subsequent polishing steps, such as ion-exchange and hydrophobic interaction chromatography, are often necessary to remove remaining impurities and achieve the high purity required for therapeutic applications.[5][11]

Conclusion

Protein A affinity chromatography is a powerful and widely adopted method for the capture and initial purification of bispecific heavy chain antibodies. By leveraging engineered differences in Protein A binding affinity, it is possible to effectively separate the desired heterodimeric product from homodimeric byproducts. Careful optimization of the chromatographic parameters, particularly the elution conditions, is paramount to achieving high purity and yield. This application note provides a comprehensive protocol and framework to guide researchers in developing robust and efficient purification processes for this important class of therapeutic proteins.

References

- 1. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Overcoming challenges in bispecific antibody production with chromatography & purification solutions [iptonline.com]

- 4. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. Challenges and insights of purifying appended bispecific antibody [a-star.edu.sg]

- 8. MabSelect™ VH3 Protein A Affinity Resin [lifescienceleader.com]

- 9. Optimized protocol using VH3 resin for purification of fragments and bispecific antibodies - American Chemical Society [acs.digitellinc.com]

- 10. KR20170035941A - Purification platform for bispecific antibodies - Google Patents [patents.google.com]

- 11. Optimization Of A Two-Step Purification Method For Bispecific Antibodies [bioprocessonline.com]

Application Notes and Protocols: BiHC-Mediated Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibody-Hemocyanin Conjugate (BiHC)-mediated cytotoxicity assays are crucial for evaluating the therapeutic potential of novel immunotherapies. This assay measures the ability of a this compound to direct immune effector cells to recognize and eliminate target cancer cells. Hemocyanins (Hcs), large oxygen-carrying proteins from mollusks and arthropods, are potent immunomodulators that can enhance anti-tumor immune responses.[1][2][3][4] When conjugated with a bispecific antibody that simultaneously binds to a tumor-associated antigen on a cancer cell and an activating receptor on an effector immune cell (such as a T cell or Natural Killer (NK) cell), the resulting this compound can significantly augment the cytotoxic destruction of malignant cells.[5][6]

These application notes provide a detailed protocol for performing a this compound-mediated cytotoxicity assay using a lactate dehydrogenase (LDH) release method. The protocol outlines the preparation of effector and target cells, the assay procedure, and data analysis.

Principle of the Assay

The this compound-mediated cytotoxicity assay is a type of antibody-dependent cell-mediated cytotoxicity (ADCC) assay.[7][8] The bispecific antibody component of the this compound acts as a bridge, connecting a cytotoxic effector cell (e.g., an NK cell or T cell) to a target tumor cell. One arm of the bispecific antibody binds to a specific antigen on the tumor cell surface, while the other arm binds to an activating receptor, such as CD16 on NK cells or CD3 on T cells, on the effector cell.[8][9] This cross-linking triggers the activation of the effector cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[8] The hemocyanin component of the this compound is thought to enhance this process by acting as an adjuvant, further stimulating the effector cells and promoting a more robust anti-tumor immune response.[1][2][10] Cell lysis of the target cell results in the release of the cytosolic enzyme lactate dehydrogenase (LDH), which can be quantified to measure the extent of cytotoxicity.[11][12]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound-mediated cytotoxicity.

Caption: Experimental workflow for the this compound-mediated cytotoxicity assay.

Experimental Protocol

Materials and Reagents

-

Target cancer cell line (e.g., expressing the antigen of interest)

-

Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated NK cells)

-

Bispecific antibody-Hemocyanin Conjugate (this compound)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

-

LDH cytotoxicity detection kit

-

96-well round-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (from LDH kit or 1% Triton X-100 in PBS)

Procedure

1. Preparation of Cells

-

Target Cells:

-

Culture the target cells in appropriate medium until they reach the exponential growth phase.

-

Harvest the cells and wash them twice with PBS.

-

Resuspend the cells in culture medium at a concentration of 1 x 10^5 cells/mL.

-

-

Effector Cells:

-

Isolate effector cells (e.g., PBMCs or NK cells) from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

-

Wash the cells twice with PBS.

-

Resuspend the effector cells in culture medium at various concentrations to achieve the desired effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

2. Assay Setup

-

In a 96-well round-bottom plate, add 50 µL of the target cell suspension to each well (5,000 cells/well).

-

Prepare serial dilutions of the this compound in culture medium.

-

Add 50 µL of the diluted this compound to the appropriate wells. For control wells, add 50 µL of culture medium.

-

Add 100 µL of the effector cell suspension at different E:T ratios to the wells.

-

Set up the following controls:

-

Spontaneous Release (Target Cells): 50 µL target cells + 150 µL medium.

-

Spontaneous Release (Effector Cells): 100 µL effector cells + 100 µL medium.

-

Maximum Release (Target Cells): 50 µL target cells + 150 µL medium containing lysis buffer.

-

Medium Background: 200 µL medium only.

-

3. Incubation

-

Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.[13]

4. LDH Release Measurement

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[11]

-

Add 50 µL of the stop solution provided in the kit to each well.[11]

-

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of specific cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] x 100

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of this compound

| This compound Concentration (ng/mL) | % Cytotoxicity (E:T Ratio 25:1) |

| 0.01 | 5.2 ± 0.8 |

| 0.1 | 15.6 ± 1.2 |

| 1 | 35.8 ± 2.5 |

| 10 | 62.4 ± 3.1 |

| 100 | 85.1 ± 4.0 |

| 1000 | 88.9 ± 3.5 |

Table 2: Effect of E:T Ratio on this compound-Mediated Cytotoxicity

| E:T Ratio | % Cytotoxicity (this compound at 10 ng/mL) |

| 50:1 | 78.3 ± 3.8 |

| 25:1 | 62.4 ± 3.1 |

| 12.5:1 | 45.7 ± 2.9 |

| 6.25:1 | 28.1 ± 2.2 |

| Control (No this compound) | 4.5 ± 0.7 |

Conclusion

This protocol provides a robust framework for assessing the cytotoxic potential of Bispecific antibody-Hemocyanin Conjugates. The use of a standardized LDH release assay allows for reproducible and quantifiable results. The data generated from this assay are critical for the preclinical evaluation and development of novel this compound-based cancer immunotherapies. Further characterization can be achieved by employing alternative cytotoxicity detection methods such as flow cytometry-based assays to analyze apoptosis markers like Annexin V.[13]

References

- 1. The effects of hemocyanin on T cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer properties of gastropodan hemocyanins in murine model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A semi high-throughput method for screening small bispecific antibodies with high cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bispecific Antibodies for Cancer Immunotherapy - 2020 Archive [immuno-oncologysummit.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]

- 10. Immunotherapeutic Potential of Mollusk Hemocyanins in Combination with Human Vaccine Adjuvants in Murine Models of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 12. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

Application Note and Protocols for In Vitro T-Cell Dependent Cytotoxicity Assay Using Bispecific Heterodimeric Co-stimulatory Molecules (BiHCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific Heterodimeric Co-stimulatory molecules (BiHCs) are a class of engineered biologics designed to redirect T-cell cytotoxicity towards tumor cells. One part of the BiHC binds to a tumor-associated antigen (TAA) on the cancer cell, while the other part engages an activating receptor, typically CD3, on the T-cell surface. This dual binding creates an immunological synapse, leading to T-cell activation and subsequent lysis of the target tumor cell. This mechanism of action bypasses the need for T-cell receptor (TCR) recognition of a specific peptide presented by the major histocompatibility complex (MHC), enabling a polyclonal T-cell response against the tumor. A well-known example of this class of molecules are Bispecific T-cell Engagers (BiTEs).[1][2][3] The in vitro T-cell dependent cytotoxicity (TDCC) assay is a critical tool for evaluating the potency and efficacy of BiHCs in preclinical drug development.[1]

This document provides detailed protocols for conducting TDCC assays using two common readout methods: a luciferase-based assay and a flow cytometry-based assay. It also includes representative data and visualizations of the experimental workflow and the underlying signaling pathway.

Principle of the Assay

The in vitro TDCC assay co-cultures target tumor cells expressing the TAA with effector T-cells (commonly peripheral blood mononuclear cells, PBMCs, or isolated T-cells) in the presence of a this compound. The this compound acts as a bridge, bringing the T-cell into close proximity with the tumor cell.[3] This engagement of the CD3 component of the T-cell receptor complex, along with the binding to the TAA, triggers the formation of a cytolytic immunological synapse.[4][5] Activated T-cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[6][7][8][9] The level of cytotoxicity is typically measured by quantifying the reduction in viable target cells.

Data Presentation

The efficacy of a this compound in a TDCC assay is often quantified by its EC50 value (the concentration of the this compound that induces 50% of the maximum cytotoxic response) and the maximum percentage of target cell lysis. These values are influenced by factors such as the effector-to-target (E:T) cell ratio, the expression level of the TAA on the target cells, and the specific format of the this compound.

Table 1: Representative EC50 Values of BiHCs in T-Cell Dependent Cytotoxicity Assays

| This compound (Target x CD3) | Target Cell Line | Effector Cells | E:T Ratio | Assay Method | EC50 (pM) | Reference |

| EGFR x CD3 (C-BiTE) | DiFi (CRC) | Human T-cells | 10:1 | 51Cr Release | 1.8 | [10] |

| EGFR x CD3 (P-BiTE) | DiFi (CRC) | Human T-cells | 10:1 | 51Cr Release | 27.6 | [10] |

| EGFR x CD3 (EgA1 ATTACK) | HeLa (Cervical) | PBMCs | 5:1 | Luciferase | 0.9 | [11] |

| EGFR x CD3 (EgA1 ATTACK) | A431 (Skin) | PBMCs | 5:1 | Luciferase | 0.7 | [11] |

| CD276 x CD3 (B11-BiTE) | CHO-K1-CD276 | Activated T-cells | 10:1 | Luminescence | 0.77 | [12] |

| CD276 x CD3 (8H9-BiTE) | CHO-K1-CD276 | Activated T-cells | 10:1 | Luminescence | 2.1 | [12] |

Table 2: Effect of E:T Ratio on this compound-mediated Cytotoxicity

| This compound (Target x CD3) | Target Cell Line | Effector Cells | E:T Ratio | % Specific Lysis | Reference |

| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 10:1 | ~20% | [13] |

| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 30:1 | ~50% | [13] |

| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 50:1 | ~70% | [13] |

| EpCAM x CD3 | MCF-7 (Breast) | CD3+ T-cells | Not Specified | ~47% | [14] |

| HER2 x CD3 | MCF-7 (Breast) | CD3+ T-cells | Not Specified | ~36% | [14] |

Experimental Protocols

Two widely used methods for quantifying T-cell dependent cytotoxicity are presented below. The choice of method often depends on the available equipment, throughput requirements, and the nature of the target cells (adherent vs. suspension).

Method 1: Luciferase-Based TDCC Assay

This method relies on target cells that have been engineered to stably express luciferase. The amount of luminescence is directly proportional to the number of viable target cells.[1][15]

Materials:

-

Target cells expressing the TAA and luciferase

-

Effector cells (e.g., human PBMCs or purified T-cells)

-

This compound test article and controls

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Target Cell Plating:

-

Harvest and count the luciferase-expressing target cells.

-

Seed 10,000 target cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL of culture medium.

-

Incubate the plate for 4-6 hours (for adherent cells) or proceed directly to the next step (for suspension cells) at 37°C, 5% CO2.

-

-

Effector Cell and this compound Addition:

-

Prepare a serial dilution of the this compound in culture medium.

-

Thaw and count the effector cells. Adjust the cell concentration to achieve the desired E:T ratio (e.g., for a 10:1 E:T ratio with 10,000 target cells, prepare a suspension of 1 x 10^6 effector cells/mL).

-

Add 50 µL of the effector cell suspension to each well containing target cells.

-

Add 50 µL of the diluted this compound to the respective wells. The final volume in each well should be 200 µL.

-

Include control wells:

-

Target cells only (maximum luminescence)

-

Target cells + Effector cells (no this compound)

-

Target cells + this compound (no effector cells)

-

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.

-

-

Luminescence Reading:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_max - Luminescence_background)) * 100

-

Luminescence_sample: Signal from wells with target cells, effector cells, and this compound.

-

Luminescence_max: Signal from wells with target cells only.

-

Luminescence_background: Signal from wells with medium only.

-

-

Method 2: Flow Cytometry-Based TDCC Assay

This method uses fluorescent dyes to distinguish between target and effector cells and a viability dye to identify dead cells.

Materials:

-

Target cells expressing the TAA

-

Effector cells (e.g., human PBMCs or purified T-cells)

-

This compound test article and controls

-

Cell culture medium

-

Cell tracking dye (e.g., CFSE)

-

Viability dye (e.g., 7-AAD or Propidium Iodide)

-

96-well U-bottom tissue culture plates

-

Flow cytometer

Protocol:

-

Target Cell Labeling:

-

Harvest and count the target cells.

-

Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

-

Add a cell tracking dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold culture medium.

-

Wash the cells twice with culture medium.

-

Resuspend the labeled target cells in culture medium at a concentration of 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 50 µL of the labeled target cells (10,000 cells) into each well of a 96-well U-bottom plate.

-

Prepare a serial dilution of the this compound in culture medium.

-

Thaw and count the effector cells and adjust the concentration for the desired E:T ratio.

-

Add 50 µL of the effector cell suspension to the wells.

-

Add 100 µL of the diluted this compound to the appropriate wells.

-

Include the same controls as in the luciferase-based assay.

-

-

Incubation:

-

Incubate the plate for 4-24 hours at 37°C, 5% CO2.

-

-

Staining and Acquisition:

-

Centrifuge the plate and discard the supernatant.

-

Resuspend the cells in 100 µL of FACS buffer (e.g., PBS with 2% FBS).

-

Add a viability dye (e.g., 7-AAD) and incubate for 15 minutes on ice in the dark.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-